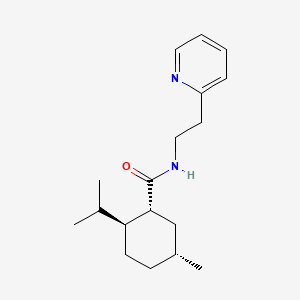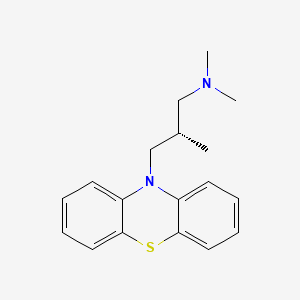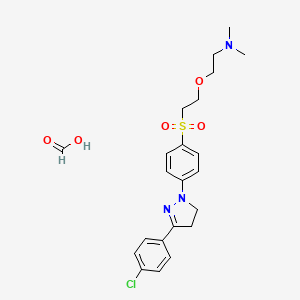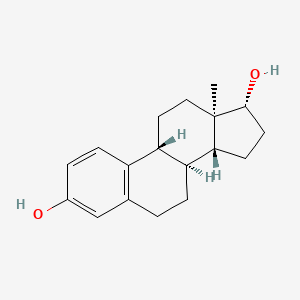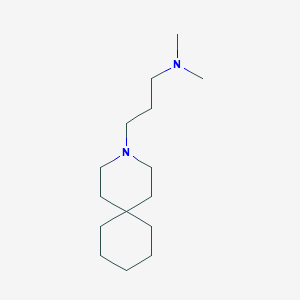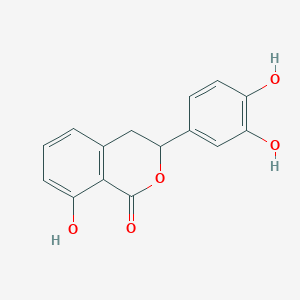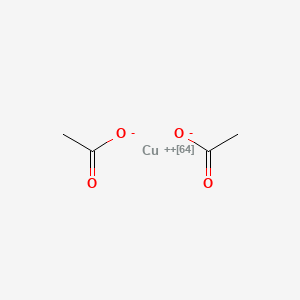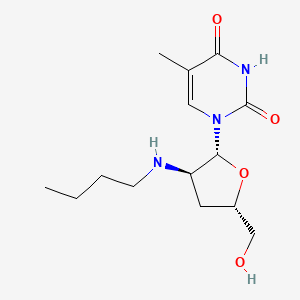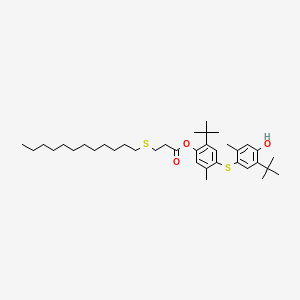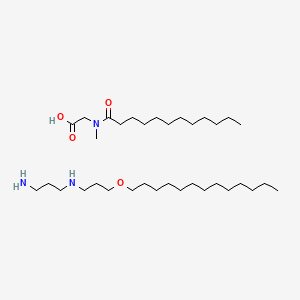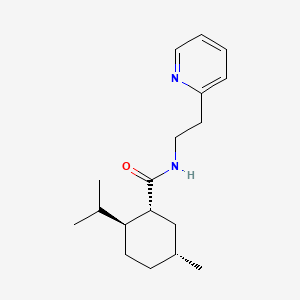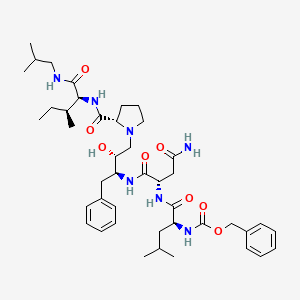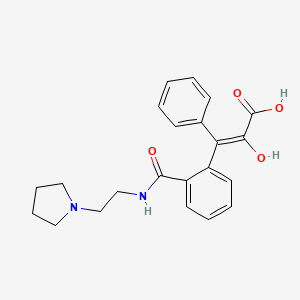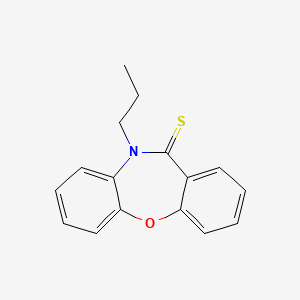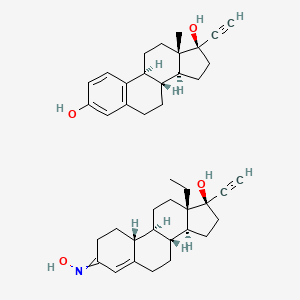
Ortho-Evra
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ortho-Evra is a transdermal contraceptive patch that contains a combination of two hormones: norelgestromin and ethinyl estradiol. It is used as a method of contraception to prevent pregnancy. The patch is applied to the skin and releases these hormones into the bloodstream over a period of time, providing an alternative to oral contraceptives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ortho-Evra involves the synthesis of its active components, norelgestromin and ethinyl estradiol. Norelgestromin is synthesized from norgestimate through a series of chemical reactions, including oxidation and reduction steps. Ethinyl estradiol is synthesized from estrone through acetylation and subsequent deacetylation processes.
Industrial Production Methods
In industrial production, the active components are incorporated into a transdermal patch. The patch consists of multiple layers, including a backing layer, an adhesive layer containing the active hormones, and a release liner. The adhesive layer is formulated with polyisobutylene/polybutene adhesive, crospovidone, non-woven polyester fabric, and lauryl lactate .
Chemical Reactions Analysis
Types of Reactions
Ortho-Evra undergoes several types of chemical reactions, including:
Oxidation: Conversion of norgestimate to norelgestromin.
Reduction: Reduction of intermediate compounds during the synthesis of norelgestromin.
Substitution: Acetylation and deacetylation reactions in the synthesis of ethinyl estradiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Acetyl chloride for acetylation and basic conditions for deacetylation.
Major Products Formed
Norelgestromin: The primary active progestin component.
Ethinyl Estradiol: The estrogen component.
Scientific Research Applications
Ortho-Evra has several scientific research applications, including:
Contraception: Used as a method of birth control to prevent pregnancy.
Hormonal Therapy: Investigated for use in menopausal hormonal therapy.
Pharmacokinetics Studies: Research on the absorption, distribution, metabolism, and excretion of the hormones in the patch.
Drug Delivery Systems: Studied as a model for transdermal drug delivery systems.
Mechanism of Action
Ortho-Evra works by releasing norelgestromin and ethinyl estradiol into the bloodstream. These hormones inhibit ovulation by suppressing gonadotropins. They also induce changes in the cervical mucus, making it difficult for sperm to enter the uterus, and alter the endometrium, reducing the likelihood of implantation .
Comparison with Similar Compounds
Ortho-Evra is compared with other transdermal contraceptive patches such as Twirla and Xulane. While all these patches contain ethinyl estradiol, they differ in their progestin components:
Twirla: Contains levonorgestrel as the progestin component.
This compound is unique in its combination of norelgestromin and ethinyl estradiol, providing a specific pharmacokinetic profile and efficacy in contraception.
Properties
CAS No. |
396715-57-4 |
|---|---|
Molecular Formula |
C41H53NO4 |
Molecular Weight |
623.9 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H29NO2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23-24H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1 |
InChI Key |
KBFRRZPPJPKFHQ-WOMZHKBXSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=NO)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


